Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, and a methyl ester group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid.
Another synthetic route involves the Heck reaction, where an aryl halide (such as 4-bromo-3-methoxybenzene) is coupled with an alkene (such as methyl acrylate) in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon double bond in the propenoate moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-chloro-3-methoxyphenyl)prop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Methyl (2E)-3-(4-bromo-3-hydroxyphenyl)prop-2-enoate: Similar structure with a hydroxy group instead of methoxy.
Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid: Similar structure with a carboxylic acid group instead of ester.
Uniqueness
Methyl (2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate is unique due to the combination of bromo and methoxy substituents, which can impart distinct chemical and biological properties. The presence of these groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLJRDDXAAJQGP-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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